REACTION_SMILES
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[C:24](=[O:25])([O-:26])[O-:27].[Cl:1][c:2]1[c:3]([C:4]([CH2:5][Cl:6])=[O:7])[cH:8][cH:9][c:10]([Cl:12])[cH:11]1.[Cs+:28].[Cs+:29].[O:13]=[C:14]1[NH:15][C:16](=[O:17])[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21.[O:30]=[CH:31][N:32]([CH3:33])[CH3:34]>>[Cl:1][c:2]1[c:3]([C:4]([CH2:5][N:15]2[C:14](=[O:13])[c:23]3[c:18]([cH:19][cH:20][cH:21][cH:22]3)[C:16]2=[O:17])=[O:7])[cH:8][cH:9][c:10]([Cl:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)c1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(CN1C(=O)c2ccccc2C1=O)c1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |